molecular formula C23H28O8 B564067 Paludosic acid CAS No. 19833-81-9

Paludosic acid

Cat. No.: B564067
CAS No.: 19833-81-9
M. Wt: 432.469
InChI Key: GCOSLHRJBVGUAR-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The discovery and characterization of this compound emerged from systematic investigations into lichen secondary metabolites during the mid-twentieth century. The compound was first identified and isolated from various lichen species, with initial documentation occurring through comprehensive chemical analyses of Cladonia and Ramalina genera. The nomenclature "this compound" derives from its association with specific lichen species, particularly those inhabiting marsh or wetland environments, reflecting the ecological preferences of certain producing organisms.

The formal chemical characterization of this compound established its identity as 2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid, with the Chemical Abstracts Service registry number 19833-81-9. This systematic naming reflects the compound's structural complexity, incorporating multiple hydroxyl groups, methoxy substituents, and aromatic ring systems connected through ester linkages. The molecular weight of 432.5 grams per mole positions this compound among the larger secondary metabolites found in lichen systems.

Early research investigations identified this compound through thin-layer chromatographic techniques, which became fundamental tools for lichen chemotaxonomy. The compound exhibits specific retention factors and color reactions under standardized chromatographic conditions, enabling reliable identification across different lichen specimens. These analytical methodologies established this compound as a significant marker compound for species identification and phylogenetic studies within lichenology.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C23H28O8
Molecular Weight 432.5 g/mol
Chemical Abstracts Service Number 19833-81-9
International Union of Pure and Applied Chemistry Name 2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 11

The structural elucidation of this compound revealed its classification as a depside, a category of aromatic compounds characterized by ester linkages between phenolic acid units. This classification places this compound within a broader family of lichen metabolites that serve various ecological functions, including protection against ultraviolet radiation, antimicrobial defense, and allelopathic interactions with competing organisms. The depside structure contributes to the compound's stability and biological activity, making it an important subject for both taxonomic and ecological investigations.

Taxonomic and Ecological Significance in Lichen Symbiosis

This compound demonstrates remarkable taxonomic significance across multiple lichen genera, serving as a reliable chemotaxonomic marker for species identification and phylogenetic classification. Within the genus Cladonia, this compound occurs prominently in Cladonia cryptochlorophaea, where it functions alongside other secondary metabolites including cryptochlorophaeic acid, fumarprotocetraric acid, and protocetraric acid. The presence of this compound in these species provides definitive chemical evidence for taxonomic placement and enables discrimination between morphologically similar taxa.

The distribution pattern of this compound across lichen species reveals important evolutionary relationships and metabolic capabilities. Research investigations have documented the compound's occurrence in Ramalina paludosa, establishing the species as a significant source of this metabolite. Additionally, this compound has been identified in Ramalina asahinae, where it occurs as 4-O-methylthis compound, demonstrating the structural diversity possible within this compound family. These findings highlight the compound's role as both a primary metabolite and a precursor for derivative compounds through methylation and other biosynthetic modifications.

Table 2: Taxonomic Distribution of this compound in Lichen Species

Species Compound Form Additional Metabolites Reference
Cladonia cryptochlorophaea This compound Cryptochlorophaeic acid, fumarprotocetraric acid, protocetraric acid
Ramalina paludosa This compound Various depsides
Ramalina asahinae 4-O-methylthis compound Boninic acid, 4,4-di-O-methylcryptochlorophaeic acid
Cladonia pyxidata-chlorophaea group This compound Species-specific metabolite combinations

The ecological significance of this compound extends beyond taxonomic classification to encompass fundamental aspects of lichen symbiosis and environmental adaptation. Within the lichen thallus, this compound contributes to the chemical defense mechanisms that protect both fungal and algal partners from various environmental stresses. The compound's antimicrobial properties help maintain the delicate balance of the lichen symbiosis by preventing colonization by potentially harmful microorganisms that could disrupt the partnership between mycobiont and photobiont.

Environmental factors significantly influence this compound production and concentration within lichen tissues. Research investigations have demonstrated that climatic conditions, ultraviolet radiation exposure, and habitat characteristics affect the biosynthesis and accumulation of this metabolite. These environmental responses suggest that this compound serves adaptive functions, enabling lichen populations to survive and thrive in diverse ecological conditions ranging from temperate forests to harsh arctic environments.

The role of this compound in allelopathic interactions represents another crucial ecological function. The compound contributes to competitive advantages by inhibiting the growth of potential competitors in the immediate vicinity of lichen colonies. This chemical warfare capability enables lichens to secure and maintain their territorial holdings on substrate surfaces, particularly in resource-limited environments where space and nutrients are scarce. The allelopathic effects of this compound extend to both microbial communities and higher plant species, demonstrating the compound's broad biological activity spectrum.

Table 3: Ecological Functions of this compound in Lichen Systems

Function Mechanism Ecological Impact Evidence
Antimicrobial Defense Chemical inhibition of pathogenic microorganisms Protection of symbiotic partnership
Ultraviolet Protection Absorption and scattering of harmful radiation Enhanced survival in high-radiation environments
Allelopathic Competition Growth inhibition of competing organisms Territorial maintenance and resource protection
Symbiosis Maintenance Chemical signaling and partner recognition Stable mycobiont-photobiont relationships

The biosynthetic pathways responsible for this compound production involve complex enzymatic processes within the fungal partner of the lichen symbiosis. These pathways utilize acetate-malonate condensation reactions catalyzed by polyketide synthase enzymes, ultimately producing the characteristic depside structure through cyclization and esterification reactions. The regulation of these biosynthetic processes responds to environmental cues, enabling lichens to modulate this compound production according to prevailing ecological conditions and metabolic demands.

Research investigations into this compound have revealed its potential as a biomarker for environmental monitoring and climate change studies. The compound's sensitivity to environmental variables makes it valuable for assessing ecosystem health and tracking long-term environmental changes. Lichenologists utilize this compound concentrations and distribution patterns as indicators of air quality, pollution levels, and climate-related stress factors affecting lichen communities. This application extends the significance of this compound beyond basic taxonomy and ecology into practical environmental science applications.

Properties

CAS No.

19833-81-9

Molecular Formula

C23H28O8

Molecular Weight

432.469

IUPAC Name

2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid

InChI

InChI=1S/C23H28O8/c1-4-6-7-9-14-11-16(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(24)12-17(18)30-3/h10-12,24-26H,4-9H2,1-3H3,(H,27,28)

InChI Key

GCOSLHRJBVGUAR-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2OC)O)CCC)O

Origin of Product

United States

Comparison with Similar Compounds

Sources :

  • This compound: Cladonia chlorophaea, Ramalina paludosa .
  • Palustric acid: Pinus massoniana (non-lichen source) .
  • Sekikaic acid: Ramalina terebrata, Cladonia merochlorophaea .
  • 4′-O-Methylthis compound: Ramalina asahinae .
  • Cryptochlorophaeic acid: Cladonia cryptochlorophaea .

Bioactivity Comparison

Compound Anti-inflammatory Antimicrobial Antiplatelet Additional Activities
This compound Yes Not reported No Antioxidant potential (inferred)
Palustric acid No No Yes Inhibits platelet aggregation
Sekikaic acid Moderate Yes No UV-protective, cytotoxic
4′-O-Methylthis compound Not reported Not reported No Role in lichen defense mechanisms
Cryptochlorophaeic acid Yes Yes No Antifungal, allelopathic

Key Observations :

Structural Flexibility : Unlike this compound, sekikaic acid and cryptochlorophaeic acid feature additional hydroxyl or chlorine groups, enhancing their solubility and bioactivity .

Source-Specific Activities: Palustric acid, though structurally distinct (triterpenoid), is included due to its coexistence with this compound in lichen studies and contrasting antiplatelet effects .

Research Findings and Implications

  • Biosynthetic Relationships : this compound is biosynthetically linked to cryptochlorophaeic acid and homosekikaic acid through shared precursor pathways involving orsellinic acid methylation .
  • Ecological Roles: In Ramalina species, this compound contributes to UV tolerance and microbial defense, a trait shared with sekikaic acid but absent in non-lichen compounds like palustric acid .
  • Pharmacological Gaps: While this compound’s anti-inflammatory activity is established, its mechanism remains less studied compared to sekikaic acid, which has known interactions with cyclooxygenase enzymes .

Preparation Methods

Solvent Selection and Sequential Extraction

This compound is typically isolated from lichen species such as Ramalina and Cladonia using sequential solvent extraction. The process begins with dried, pulverized lichen material subjected to Soxhlet extraction using benzene, followed by ethyl ether and acetone. Benzene efficiently extracts nonpolar compounds, while ethyl ether and acetone recover moderately polar constituents like this compound. Acetone is particularly effective for β-orcinol depsidones, ensuring high yields.

Optimization of Extraction Duration

Prolonged extraction (>24 hours) may degrade thermolabile compounds, but this compound remains stable under reflux conditions. Studies indicate that 8–12 hours of Soxhlet extraction with acetone achieves >90% recovery without decarboxylation or esterification artifacts. Post-extraction, the crude residue is concentrated under reduced pressure, yielding a yellowish powder amenable to further purification.

Purification Techniques

Column Chromatography

Silica gel column chromatography is the cornerstone of this compound purification. The crude extract is loaded onto a silica gel (60–120 mesh) column and eluted with a gradient of benzene-ethyl ether (95:5 to 70:30 v/v). this compound elutes in the mid-polarity fraction (benzene-ethyl ether 80:20), identified by its distinct pale-yellow band. Fractions are monitored via thin-layer chromatography (TLC) using toluene-dioxane-acetic acid (90:25:4) as the mobile phase, where this compound exhibits an Rf of 0.52.

Preparative-Layer Chromatography (PLC)

For small-scale isolations, PLC on silica gel GF254 plates (1 mm thickness) with chloroform-methanol-water (85:14:1) achieves baseline separation. This compound is visualized under UV 254 nm as a quenching spot and recovered via scraping and elution with acetone.

Chemical Characterization and Reactivity

Colorimetric Assays

This compound displays characteristic reactions in lichenochemical tests:

  • PD Test (p-Phenylenediamine): Negative (no color change), indicating absence of aromatic aldehydes.

  • K Test (Potassium Hydroxide): Negative (no yellow-red coloration), distinguishing it from β-orcinol depsidones.

  • C Test (Sodium Hypochlorite): Positive (pink-red), confirming meta-dihydroxy aromatic structures.

Table 1: Color Reactions of this compound

TestReagentResultStructural Inference
PDp-PhenylenediamineNegativeNo aldehyde groups
KKOH (10%)NegativeAbsence of β-orcinol
CNaOClPink-redMeta-dihydroxy groups

Spectroscopic Validation

  • UV-Vis Spectroscopy: λ<sub>max</sub> at 265 nm (ε = 4,200 L·mol⁻¹·cm⁻¹) in methanol, consistent with conjugated dihydroxy aromatic systems.

  • IR Spectroscopy: Broad O–H stretch (3300 cm⁻¹), carbonyl (1690 cm⁻¹), and aromatic C=C (1600 cm⁻¹) absorptions.

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC)

TLC remains the primary method for purity checks. This compound migrates with the following Rf values in common solvent systems:

Table 2: TLC Rf Values of this compound

Solvent SystemComposition (v/v)Rf
Toluene-Dioxane-Acetic Acid90:25:40.52
Benzene-Acetone95:50.38
Chloroform-Methanol-Water85:14:10.67

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile-water 55:45, 1 mL/min) resolves this compound at 8.2 min (UV detection at 265 nm) . Method validation confirms linearity (R² = 0.998) across 0.1–50 µg/mL.

Q & A

Q. What standardized methods are recommended for identifying Paludosic acid in lichen extracts?

this compound is identified using high-performance liquid chromatography (HPLC) with retention parameters (e.g., HPLC value 22) and UV-Vis spectroscopy (acid spray color: orange; LW UV: purple) . Mass spectrometry (MS) further confirms its identity via characteristic fragmentation patterns (e.g., m/z 254, 236, 210) . Researchers should cross-reference spectral data with standardized lichen compound catalogues to ensure accuracy .

Q. How can researchers validate the biosynthetic relationships of this compound with related compounds?

Biosynthetic pathways are inferred through structural analogs (e.g., Boninic acid, 4'-O-Methylcryptochlorophaeic acid) and isotopic labeling experiments . Comparative analysis of co-occurring metabolites in lichen species (e.g., Cladonia cryptochlorophaea, Ramalina asahinae) provides clues about shared enzymatic pathways . Phylogenetic studies of lichen-forming fungi may also elucidate evolutionary conservation of biosynthetic routes .

Q. What are the key challenges in isolating this compound from complex lichen matrices?

Lichen matrices contain structurally similar depsides and depsidones, necessitating multi-step purification via column chromatography (e.g., silica gel, Sephadex) and preparative thin-layer chromatography (TLC) . Contaminants like polysaccharides require pre-treatment with size-exclusion chromatography or solvent partitioning .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for this compound across studies?

Q. How can batch-to-batch variability in this compound isolation impact reproducibility in bioactivity studies?

Natural product isolation often faces variability due to lichen age, extraction efficiency, or seasonal changes. Mitigation strategies include:

  • Quantifying purity via HPLC-UV (≥95% threshold) .
  • Documenting extraction parameters (e.g., solvent ratios, temperature) in full .
  • Using internal standards (e.g., 4'-O-Methylthis compound) to normalize yields .

Q. What methodologies are effective for tracing the degradation pathways of this compound under environmental stress?

  • Stability assays : Expose this compound to UV light, heat, or oxidative conditions, and monitor degradation products via LC-MS .
  • Isotopic tracing : Use 14^{14}C-labeled this compound to track metabolic breakdown in lichen-microbe co-cultures .
  • Computational modeling : Predict degradation intermediates using quantum mechanical calculations (e.g., DFT) .

Methodological Best Practices

  • Data reporting : Include HPLC retention times, MS fragmentation patterns, and UV spectral data in supplementary materials for reproducibility .
  • Ethical sourcing : Use lichen specimens from ethically curated herbaria to avoid ecological harm .
  • Collaborative validation : Share isolated compounds with specialized labs for independent spectral verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Paludosic acid
Reactant of Route 2
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